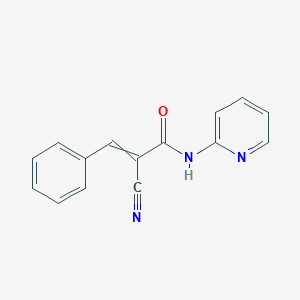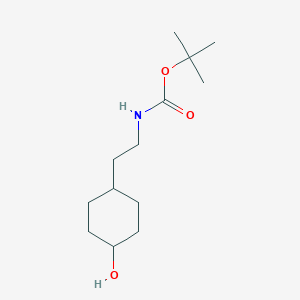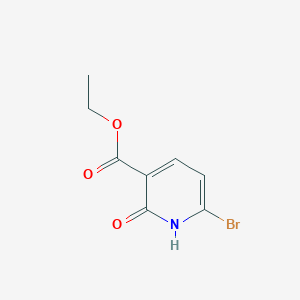
Fluanisone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluanisone hydrochloride is a typical antipsychotic and sedative belonging to the butyrophenone chemical class. It is primarily used in the treatment of schizophrenia and mania. Additionally, it is a component of the injectable veterinary formulation fentanyl/fluanisone (Hypnorm), which is used for rodent analgesia during short surgical procedures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluanisone hydrochloride involves the reaction of 4-fluorobenzoyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base, typically sodium carbonate, to form the intermediate 1-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with butyryl chloride in the presence of aluminum chloride to yield fluanisone. The final step involves the conversion of fluanisone to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Fluanisone hydrochloride undergoes various chemical reactions, including:
Oxidation: Fluanisone can be oxidized to form corresponding N-oxides.
Reduction: Reduction of fluanisone can lead to the formation of secondary amines.
Substitution: Halogenation and alkylation reactions can occur at the aromatic ring and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be carried out using alkyl halides in the presence of a base.
Major Products
Oxidation: N-oxides of fluanisone.
Reduction: Secondary amines.
Substitution: Halogenated and alkylated derivatives of fluanisone.
Applications De Recherche Scientifique
Fluanisone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of butyrophenone derivatives.
Biology: Employed in research on neurotransmitter systems and receptor binding studies.
Medicine: Investigated for its potential use in treating various psychiatric disorders beyond schizophrenia and mania.
Industry: Utilized in the development of veterinary anesthetics and analgesics.
Mécanisme D'action
Fluanisone hydrochloride exerts its effects by blocking dopamine receptors in the brain, particularly the D2 receptors. This action reduces the activity of dopamine, a neurotransmitter involved in mood regulation, thereby alleviating symptoms of psychosis and mania. The compound also has sedative properties due to its antagonistic effects on histamine H1 receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloperidol: Another butyrophenone antipsychotic with similar dopamine receptor antagonism.
Droperidol: Used as an antiemetic and sedative with a similar mechanism of action.
Trifluperidol: A potent antipsychotic with a similar chemical structure.
Uniqueness
Fluanisone hydrochloride is unique in its combination with fentanyl in veterinary medicine, providing both analgesic and sedative effects. Its specific receptor binding profile and pharmacokinetic properties also distinguish it from other butyrophenone derivatives.
Propriétés
Numéro CAS |
12710-19-9 |
|---|---|
Formule moléculaire |
C21H26ClFN2O2 |
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C21H25FN2O2.ClH/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;/h2-3,5,7-11H,4,6,12-16H2,1H3;1H |
Clé InChI |
UGBLISDIHDMHJX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12510690.png)


![2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid](/img/structure/B12510726.png)

![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)
![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510769.png)


![(R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)


